molecular formula C9H12N2O B2515937 (2,5-Dimethylphenyl)urea CAS No. 10533-08-1

(2,5-Dimethylphenyl)urea

Cat. No.: B2515937
CAS No.: 10533-08-1
M. Wt: 164.208
InChI Key: RLXRWINLCMAOES-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)urea is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation into Isoxazoles

The compound 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, which can be transformed into a urea derivative, has been utilized in the synthesis of sulfonamides and isoxazole fragments. This synthesis involves a process known as the Curtius rearrangement (Potkin, Petkevich, & Zalesskaya, 2009).

Anti-Cancer Properties

Benzyl urea derivatives, including those with a (2,5-dimethylphenyl)urea structure, have been studied for their anti-cancer properties. Quantitative structure–activity relationship (QSAR) studies have correlated structural properties with anti-tumor activities, leading to the synthesis and biological evaluation of these compounds for their anti-cancer effects (Lokwani et al., 2011).

Anion Coordination Chemistry

Protonated urea-based ligands, including N-(2,5-dimethylphenyl)-N′-(3-pyridy1)urea, have been utilized in anion coordination chemistry. These compounds form complexes with inorganic oxo-acids, displaying a rich variety of hydrogen bond motifs involving urea NH groups, carbonyl, protonated pyridyl NH+ fragment, and water molecules (Wu et al., 2007).

Skin Penetration Enhancers

Urea analogues, including those related to dimethylphenyl urea, have been assessed as skin penetration enhancers for various penetrants. They are particularly effective when delivered from propylene glycol, enhancing the permeation of certain substances (Williams & Barry, 1989).

Molecular Structure and Computational Studies

Studies have been conducted on molecules such as 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol to investigate their molecular structure, thermodynamic properties, and nonlinear optical properties, using density functional calculations (Tanak, 2012).

Molecular Docking and NLO Properties

Further computational studies on molecules like 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol have explored molecular docking, non-linear optical (NLO) properties, and potential as antitumor agents (Karakurt et al., 2016).

Properties

IUPAC Name

(2,5-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRWINLCMAOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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